STAT5 Inhibitor
Overview
Description
The STAT5 Inhibitor is a cell-permeable, nonpetidic nicotinoyl hydrazone that specifically suppresses STAT5 (IC₅₀ = 47 µM) by binding to its SH2 domain . It shows reduced potency towards the SH2 domains of STAT1, STAT3, or LCK .
Synthesis Analysis
The development of STAT5 inhibitors has involved modifying STAT3 inhibitors to produce selectivity for STAT5 . The lead identified from this library shows nanomolar activity in vitro and induces leukemia cell death at 5 µM . A library of compounds based on the resulting 1,4-benzodiazepine-2,5-dione structure were prepared .
Molecular Structure Analysis
The STAT5 Inhibitor specifically suppresses STAT5 by binding to its SH2 domain . Analysis of molecular interactions in the SH2 domains of both STAT1 and STAT5 proteins with the ligand revealed few conserved amino acid residues which are responsible to stabilize the ligands within the binding pocket through bonded and non-bonded interactions .
Chemical Reactions Analysis
The STAT5 Inhibitor has been confirmed as a specific STAT5 inhibitor by analyzing the inhibitory activity of these compounds on STAT5-dependent luciferase activity compared with NF-κB–dependent transcriptional activity .
Physical And Chemical Properties Analysis
The STAT5 Inhibitor is a cell-permeable, nonpetidic nicotinoyl hydrazone . Its chemical formula is C₁₆H₁₁N₃O₃ .
Scientific Research Applications
Progress in STAT Inhibitor Development
A comprehensive review of STAT inhibitor patents from 2011 to 2015 emphasizes the clinical utility of targeting STAT3 and STAT5 proteins for cancer treatment. This review details the mode and site of inhibition, evaluated indications, and the relative potency of inhibitors, underscoring the diverse approaches to target STAT proteins, especially in academia and industry. Despite advancements, direct STAT3 and STAT5 inhibitors face challenges in reaching clinical application, highlighting the ongoing need for targeted therapeutic interventions (Lai et al., 2015).
Novel Approaches to Inhibit STAT5
Metal-based Inhibitors
A novel osmium(II) complex demonstrated superior inhibitory activity against STAT5B DNA binding and transcription, representing the first metal-based inhibitor of STAT5B dimerization. This compound selectively inhibited STAT5B phosphorylation without affecting STAT5B expression levels, offering a unique therapeutic strategy for hematologic malignancies and inflammation (Liu et al., 2016).
Small Molecule Inhibitors
Research identified small molecule inhibitors of Stat5a/b that prevent phosphorylation and dimerization, showing therapeutic potential for prostate cancer and chronic myeloid leukemia (CML). These inhibitors suppressed nuclear translocation of Stat5a/b and demonstrated efficacy in experimental models and patient samples, highlighting their potential for clinical development (Liao et al., 2015).
Therapeutic Implications and Challenges
Inhibitors in Hematological Malignancies
The JAK-STAT pathway's role in various cancers has prompted the development of compounds to inhibit STAT5 activation. Despite in vitro potency, clinical trials with STAT5 inhibitors are limited. Emerging clinical studies suggest these inhibitors could reduce resistance to tyrosine kinase inhibitors in leukemia, indicating their potential therapeutic value (Tolomeo et al., 2020).
Future Directions
The use of Jak inhibitors as therapy for a variety of autoimmune and malignant disorders has increased substantially . The development of therapeutic agents able to discriminate between the individual functions of Stat5 in different subcellular compartments might become desirable for effective tumor therapy and the prevention of side effects in normal tissues .
properties
IUPAC Name |
N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)/b18-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVIKTBRCQWOGT-GIJQJNRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
STAT5 Inhibitor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.